molecular formula C8H7ClN2 B1382300 2-(3-Amino-4-chlorophenyl)acetonitrile CAS No. 1261580-99-7

2-(3-Amino-4-chlorophenyl)acetonitrile

Cat. No.: B1382300
CAS No.: 1261580-99-7
M. Wt: 166.61 g/mol
InChI Key: YISQCLKGVIADJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chlorophenyl)acetonitrile typically involves the reaction of 3-amino-4-chlorobenzaldehyde with a suitable nitrile source. One common method is the reaction of 3-amino-4-chlorobenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(II) acetate can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-chlorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The amino and chloro groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-chlorophenyl)acetonitrile is unique due to the presence of both amino and chloro groups on the phenyl ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(3-amino-4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISQCLKGVIADJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.